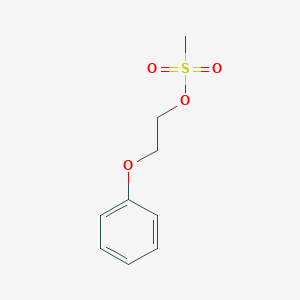

2-Phenoxyethyl methanesulfonate

Description

2-Phenoxyethyl methanesulfonate (CAS: 141482-06-6) is an organic sulfonate ester with the molecular formula C₉H₁₂O₄S and an average molecular weight of 216.251 g/mol . Structurally, it consists of a phenoxyethyl group (a phenyl ring linked via an oxygen atom to a two-carbon chain) esterified with a methanesulfonate group (-SO₃CH₃). This compound is typically synthesized by reacting 2-phenoxyethanol with methanesulfonyl chloride in the presence of a base like triethylamine under controlled temperatures (<15°C) to prevent side reactions . Its monoisotopic mass is 216.045630, and it is registered under ChemSpider ID 196979 .

Propriétés

Numéro CAS |

141482-06-6 |

|---|---|

Formule moléculaire |

C9H12O4S |

Poids moléculaire |

216.26 g/mol |

Nom IUPAC |

2-phenoxyethyl methanesulfonate |

InChI |

InChI=1S/C9H12O4S/c1-14(10,11)13-8-7-12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

Clé InChI |

CEWGIIZKTNAOIY-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OCCOC1=CC=CC=C1 |

SMILES canonique |

CS(=O)(=O)OCCOC1=CC=CC=C1 |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

2-phenoxyethyl Methanesulfonate |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-phenoxyethyl methanesulfonate and analogous sulfonate or ester derivatives:

Key Comparative Insights :

Structural Variations and Biological Activity: The position of substituents on aromatic rings significantly impacts cytotoxicity. For example, 2-phenoxyethyl 4-hydroxy benzoate exhibits potent activity against MCF-7 cells (11% viability at 500 µg/mL), whereas the 2-hydroxy analog shows weaker effects (52% viability). This disparity arises from the 4-hydroxy derivative’s ability to form inter-H-bonds with DNA, enhancing its bioactivity .

Functional Group Effects: Hydrophilicity vs. Lipophilicity: The hydroxyethoxy chain in 2-(2-hydroxyethoxy)ethyl methanesulfonate increases hydrophilicity compared to the aromatic phenoxy group in 2-phenoxyethyl methanesulfonate. This difference could influence solubility and membrane permeability in biological systems . Leaving Group Capacity: Methanesulfonate esters (mesylates) are stronger leaving groups than benzoate esters, making 2-phenoxyethyl methanesulfonate more reactive in nucleophilic substitution reactions compared to its benzoate counterparts .

Synthesis and Stability: Methanesulfonate esters like 2-phenoxyethyl methanesulfonate are typically synthesized via alcohol mesylation (e.g., reacting 2-phenoxyethanol with methanesulfonyl chloride) under mild conditions . Solvolysis Stability: Methanesulfonates with equatorial substituents (e.g., trans-4-cyano-1-decalyl methanesulfonate) exhibit slower solvolysis rates compared to toluenesulfonates, suggesting that 2-phenoxyethyl methanesulfonate may have moderate stability in polar solvents .

Toxicity and Handling: While 2-phenoxyethyl methanesulfonate’s specific toxicity data are unavailable, structurally related methanesulfonates (e.g., lead methanesulfonate) are highly corrosive and toxic, necessitating stringent safety protocols during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.